3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide
Description
The compound 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide features a fused imidazo[1,2-c]quinazolin core, a cyanomethyl sulfanyl group at position 5, and a propanamide side chain terminated with a thiophen-2-ylmethyl substituent. The cyanomethyl group may enhance solubility via hydrogen bonding, while the thiophene moiety could promote π-π interactions with biological targets.
Properties
IUPAC Name |
3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c21-9-11-29-20-24-15-6-2-1-5-14(15)18-23-16(19(27)25(18)20)7-8-17(26)22-12-13-4-3-10-28-13/h1-6,10,16H,7-8,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGVFAHNSNFLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC#N)CCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule with potential therapeutic applications. This compound belongs to the imidazoquinazoline class, which has been extensively studied for their biological activities, particularly in anti-cancer and antimicrobial contexts. The unique structure of this compound suggests diverse interactions with biological systems.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 409.5 g/mol. The structure includes an imidazoquinazoline core, a thiophene moiety, and a cyanomethyl sulfanyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 1034129-39-9 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation by targeting specific enzymes and pathways involved in tumor growth. For instance, compounds in this class have demonstrated IC50 values ranging from 50 µM to over 300 µM against various cancer cell lines .
- Antimicrobial Properties : The presence of sulfur and nitrogen in the structure enhances the antimicrobial efficacy of these compounds. They have shown significant activity against both gram-positive and gram-negative bacteria .
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism and a target for diabetes treatment. The reported IC50 values for related compounds range from 12.44 µM to 750 µM, indicating potent inhibitory effects .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various imidazoquinazoline derivatives, including those structurally related to our compound. The results indicated that modifications to the thiophene and cyanomethyl groups significantly affected the binding affinity to cancer cell targets. Specifically, derivatives with enhanced electron-withdrawing groups exhibited improved potency against breast and colon cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several imidazoquinazolines were tested against Staphylococcus aureus and Escherichia coli. The results showed that the presence of a cyanomethyl group increased the antibacterial activity significantly compared to similar compounds lacking this moiety.
The biological activity of this compound is likely multifaceted:
- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways or signal transduction pathways relevant to cancer progression or microbial resistance.
- Receptor Binding : Structural studies suggest that the compound could bind to specific receptors or proteins that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Imidazo[1,2-c]quinazolin Core
The target compound shares the imidazo[1,2-c]quinazolin scaffold with analogs such as:
- 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide (): Features a 3,4-dimethoxyphenyl ethyl group and a furylmethyl substituent.
- N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide (): Includes a trifluoromethylphenyl carbamoyl group, which confers metabolic stability, and a cyclohexyl group that increases lipophilicity .
Key Differences:
- Cyanomethyl vs. Trifluoromethylphenyl Carbamoyl: The target’s cyanomethyl group is smaller and more polar than the trifluoromethylphenyl group in , likely improving aqueous solubility but reducing metabolic resistance .
- Thiophen-2-ylmethyl vs. Furylmethyl: Thiophene’s aromaticity may enhance binding affinity compared to furan’s less pronounced π-system .
Sulfanyl Linker and Substituents
The sulfanyl (–S–) linker at position 5 is critical for molecular flexibility and interactions.
Physicochemical and Pharmacological Implications
Activity Insights:
- The cyanomethyl group may balance solubility and target engagement, whereas trifluoromethylphenyl () could enhance stability but reduce bioavailability .
- Thiophene vs. furan (): Thiophene’s sulfur atom may improve binding to cysteine-rich targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
